![molecular formula C11H8BrNO3S B2393226 2-(5-Bromo-2-methoxyphenyl)-1,3-thiazole-5-carboxylic acid CAS No. 1094320-72-5](/img/structure/B2393226.png)
2-(5-Bromo-2-methoxyphenyl)-1,3-thiazole-5-carboxylic acid
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Description
The compound “5-Bromo-2-methoxyphenylboronic acid” is similar to the one you’re asking about . It has a molecular formula of C7H8BBrO3 and a molecular weight of 230.85 g/mol .
Synthesis Analysis
A synthesis method for a related compound, “5-bromo-2-methoxyphenol”, involves three steps of reactions: acetylation protection on the phenolic hydroxyl by use of acetic anhydride, bromination by use of bromine under the catalysis of iron powder, and finally deacetylation .
Molecular Structure Analysis
The molecular structure of “5-Bromo-2-methoxyphenylboronic acid” includes a bromine atom attached to a benzene ring, which also has a methoxy group and a boronic acid group .
Physical And Chemical Properties Analysis
The physical and chemical properties of “5-Bromo-2-methoxyphenylboronic acid” include a molecular weight of 230.85 g/mol, hydrogen bond donor count of 2, hydrogen bond acceptor count of 3, and a rotatable bond count of 2 .
Safety and Hazards
Mechanism of Action
Mode of Action
Without specific target information, the exact mode of action for this compound remains unclear. The presence of a bromine atom and a carboxylic acid group suggests it may act as an electrophile, potentially forming covalent bonds with nucleophilic residues in target proteins .
Biochemical Pathways
Similar compounds have been involved in suzuki–miyaura cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests the compound may influence pathways involving carbon–carbon bond formation .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-(5-Bromo-2-methoxyphenyl)-1,3-thiazole-5-carboxylic acid are not well-studied. Given its molecular weight and polar groups, it may have reasonable absorption and distribution profiles. The presence of a bromine atom could impact its metabolic stability and excretion .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific target and pathway information .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the compound’s reactivity might be affected by the pH of its environment due to the presence of a carboxylic acid group .
properties
IUPAC Name |
2-(5-bromo-2-methoxyphenyl)-1,3-thiazole-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO3S/c1-16-8-3-2-6(12)4-7(8)10-13-5-9(17-10)11(14)15/h2-5H,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCUVWLKDBVRXIK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C2=NC=C(S2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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